4-Bromo-3-(trifluoromethyl)benzaldehyde

Lipophilicity Drug-likeness Physicochemical properties

4-Bromo-3-(trifluoromethyl)benzaldehyde (CAS 34328-47-7), also known as 2-Bromo-5-formylbenzotrifluoride, is a halogenated aromatic aldehyde with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol. It features three synthetically orthogonal functional groups on a benzene ring: a reactive aldehyde at position 1, a bromine atom at position 4 (para to the aldehyde), and a strongly electron-withdrawing trifluoromethyl (-CF3) group at position 3 (meta to the aldehyde).

Molecular Formula C8H4BrF3O
Molecular Weight 253.02 g/mol
CAS No. 34328-47-7
Cat. No. B112505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(trifluoromethyl)benzaldehyde
CAS34328-47-7
Molecular FormulaC8H4BrF3O
Molecular Weight253.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)C(F)(F)F)Br
InChIInChI=1S/C8H4BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H
InChIKeyJPNOSHZBKVMMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-(trifluoromethyl)benzaldehyde (CAS 34328-47-7): A Dual-Functional Aromatic Aldehyde Building Block for Pharmaceutical and Agrochemical Synthesis


4-Bromo-3-(trifluoromethyl)benzaldehyde (CAS 34328-47-7), also known as 2-Bromo-5-formylbenzotrifluoride, is a halogenated aromatic aldehyde with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol [1]. It features three synthetically orthogonal functional groups on a benzene ring: a reactive aldehyde at position 1, a bromine atom at position 4 (para to the aldehyde), and a strongly electron-withdrawing trifluoromethyl (-CF3) group at position 3 (meta to the aldehyde) [2]. This compound is primarily employed as a versatile intermediate in medicinal chemistry and agrochemical research, where the bromine serves as a handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), the aldehyde enables condensation, reduction, and reductive amination transformations, and the CF3 group imparts enhanced metabolic stability and lipophilicity to downstream products [2].

Why 4-Bromo-3-(trifluoromethyl)benzaldehyde Cannot Be Replaced by Other 4-Halo-3-(trifluoromethyl)benzaldehyde Analogs or Non-Halogenated Benzaldehydes in Synthetic Workflows


The substitution pattern and halogen identity in 4-Bromo-3-(trifluoromethyl)benzaldehyde are not arbitrary; they govern the compound's physicochemical properties, reactivity profile, and suitability for specific synthetic transformations. Replacing the bromine with chlorine significantly reduces cross-coupling reactivity (C-Cl bond is far less reactive in oxidative addition to Pd(0) than C-Br), while replacement with iodine increases cost and may lead to unwanted side reactions due to excessive reactivity [1]. Replacing the bromine with fluorine eliminates the cross-coupling handle entirely. Removal of the CF3 group (as in 4-bromobenzaldehyde) reduces lipophilicity (ΔLogP ≈ 1.02) and removes the metabolic stability benefits conferred by fluorine substitution, which is critical for pharmaceutical lead optimization [2]. Furthermore, the orthogonality of the aldehyde, bromine, and CF3 groups enables sequential, chemoselective transformations that cannot be replicated by simpler benzaldehydes lacking one or more of these functional handles. The quantitative evidence below establishes the measurable differentiation that informs scientific selection and procurement decisions.

4-Bromo-3-(trifluoromethyl)benzaldehyde: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Comparison: 4-Br-3-CF3-Benzaldehyde vs. 4-Cl, 4-F, and Non-Halogenated Analogs

The calculated LogP of 4-Bromo-3-(trifluoromethyl)benzaldehyde is 3.28 (XLogP3 = 3.0), which is the highest among the 4-halo-3-(trifluoromethyl)benzaldehyde series. The bromine atom contributes significantly more to lipophilicity than chlorine or fluorine due to its greater polarizability and size [1][2]. Higher LogP generally correlates with improved membrane permeability in drug candidates, though with a caveat of potentially reduced aqueous solubility. Compared to the non-CF3 analog 4-bromobenzaldehyde (LogP = 2.26), the CF3 group adds approximately 1.02 log units of lipophilicity [3].

Lipophilicity Drug-likeness Physicochemical properties LogP Medicinal chemistry

Physical State and Handling: Crystalline Solid (4-Br) vs. Liquid (4-Cl, 4-F) at Ambient Temperature

4-Bromo-3-(trifluoromethyl)benzaldehyde is a crystalline solid at ambient temperature with a melting point of 51–54 °C, whereas the 4-chloro analog (CAS 34328-46-6) and the 4-fluoro analog (CAS 67515-60-0) are liquids at 20 °C . The solid physical form facilitates accurate gravimetric dispensing for small-scale reactions and generally offers superior long-term storage stability compared to liquid analogs, which may be more prone to oxidative degradation or evaporation. The solid state also simplifies purification via recrystallization [1].

Physical state Solid handling Weighing accuracy Storage stability Procurement

Cross-Coupling Reactivity Hierarchy: Bromine Provides an Optimal Balance Between Reactivity and Stability vs. Chloro, Fluoro, and Iodo Analogs

In palladium-catalyzed cross-coupling reactions, the reactivity order of aryl halides toward oxidative addition is universally established as I > OTf ≥ Br >> Cl >> F. The C-Br bond in 4-Bromo-3-(trifluoromethyl)benzaldehyde occupies the optimal position in this hierarchy: it is sufficiently reactive to undergo efficient Suzuki-Miyaura and Heck couplings under mild conditions (room temperature to 80 °C), yet stable enough to avoid unwanted homocoupling or decomposition during storage [1][2]. By contrast, the 4-chloro analog requires harsher conditions (elevated temperature, specialized ligands) for effective coupling, while the 4-iodo analog, though more reactive, is substantially more expensive and prone to light-induced deiodination . The 4-fluoro analog is essentially inert under standard cross-coupling conditions. A patent-documented synthesis employed 4-Bromo-3-(trifluoromethyl)benzaldehyde as a key intermediate, achieving an 82% oxidation yield in the preparation step (MnO2, CH2Cl2, 12 h, room temperature), demonstrating robust process performance .

Suzuki-Miyaura coupling Cross-coupling Oxidative addition C-Br bond Synthetic efficiency

Patent-Documented Utility as a Key Intermediate in Immunomodulator and MAGL Inhibitor Drug Discovery Programs

4-Bromo-3-(trifluoromethyl)benzaldehyde is explicitly cited as a synthetic intermediate in multiple pharmaceutical patent families, including CN-109956898-A and WO-2019120297-A1 (immunomodulators) and AU-2018271876-A1 / AU-2018273888-A1 (pyrazole MAGL inhibitors) . This places the compound in established drug discovery pipelines targeting immunomodulation and endocannabinoid system modulation, two therapeutically active areas. While analogous 4-halo-3-(trifluoromethyl)benzaldehydes may also serve as intermediates, the specific combination of bromine reactivity and CF3 metabolic stability makes the bromo variant the preferred building block in these patent disclosures [1].

Immunomodulator MAGL inhibitor Drug discovery Patent intermediate Pharmaceutical synthesis

ALDH3A1 Enzyme Inhibition Activity: Quantitative IC50 Data from BindingDB with Class-Level Context

4-Bromo-3-(trifluoromethyl)benzaldehyde has been reported as an inhibitor of human aldehyde dehydrogenase ALDH3A1 with an IC50 of 2.10 × 10^3 nM (2.1 μM) in a spectrophotometric assay measuring inhibition of benzaldehyde oxidation [1]. This places the compound in the low-micromolar potency range. For context, the potent reference ALDH3A1 inhibitor CB7 (CHEMBL1378094) shows an IC50 of 200 nM in the same assay, while the weaker inhibitor B37 (CHEMBL1492620) shows an IC50 of 1.0 × 10^3 nM (1.0 μM) [2]. No ALDH3A1 inhibition data were found for the 4-chloro or 4-fluoro analogs in the BindingDB database, suggesting that the bromine substituent may contribute uniquely to ALDH3A1 binding affinity, possibly through halogen bonding interactions with the enzyme active site [3].

Aldehyde dehydrogenase ALDH3A1 Enzyme inhibition IC50 BindingDB

Commercially Available Purity and Quality Control: 97–98% Standard Purity with Multi-Method Batch QC Documentation

4-Bromo-3-(trifluoromethyl)benzaldehyde is commercially available from multiple reputable suppliers at standardized purities of 97–98% (GC or HPLC), with batch-specific Certificates of Analysis including NMR (1H, 13C, 19F), HPLC, and GC data . Key suppliers include Fluorochem (Product Code F045030, 98% purity), AKSci (W5583, 98% GC), Bidepharm (97%), Aladdin (98%), and CapotChem (98% GC, moisture ≤0.5%) . The 4-chloro analog is similarly available at 97–98% purity, while the 4-iodo analog is typically offered at lower purity (95%) and the 4-fluoro analog at 98% (GC). The availability of multi-method batch QC for the bromo analog enhances reproducibility in sensitive synthetic applications where trace impurities could affect catalytic cross-coupling outcomes .

Purity Quality control NMR HPLC GC Procurement specification

Optimal Application Scenarios for 4-Bromo-3-(trifluoromethyl)benzaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling for SAR Studies

When a medicinal chemistry program requires rapid exploration of aryl/heteroaryl substituents at the para position of a benzaldehyde scaffold bearing a CF3 group, 4-Bromo-3-(trifluoromethyl)benzaldehyde is the optimal building block. The C-Br bond enables efficient Suzuki-Miyaura coupling under mild conditions (room temperature to 80 °C) with standard Pd catalysts, avoiding the need for specialized ligands required by the 4-chloro analog. The bromine's reactivity sits in the optimal range; the 4-iodo analog may couple faster but introduces higher cost and light-sensitivity concerns during storage. The solid physical form (mp 51–54 °C) facilitates accurate weighing for parallel synthesis in 96-well format .

Drug Discovery: Aldehyde Dehydrogenase (ALDH) Inhibitor Development Targeting Cancer Stem Cells

For research groups investigating ALDH3A1 as a therapeutic target in cancer stem cell biology, 4-Bromo-3-(trifluoromethyl)benzaldehyde provides a validated starting point with a reported IC50 of 2.1 μM against human ALDH3A1 . The absence of publicly available ALDH3A1 inhibition data for the 4-chloro and 4-fluoro analogs suggests that the bromine atom may participate in halogen bonding interactions critical for binding. The CF3 group simultaneously enhances metabolic stability, a desirable feature for probe compounds intended for cellular assays. The aldehyde functionality can be further derivatized via reductive amination or condensation to generate focused libraries for SAR exploration .

Process Chemistry: Scalable Synthesis of Immunomodulator and MAGL Inhibitor Intermediates

In process development for immunomodulator or MAGL inhibitor APIs where 4-Bromo-3-(trifluoromethyl)benzaldehyde is the designated intermediate (as documented in patents CN-109956898-A, WO-2019120297-A1, and AU-2018271876-A1), the compound offers a robust synthesis route with demonstrated 82% isolated yield at multi-gram scale (MnO2 oxidation in CH2Cl2, 12 h, RT) . The crystalline solid form enables purification by recrystallization, avoiding chromatographic separation at scale. The compound is available from multiple suppliers (Fluorochem, AKSci, Bidepharm, CapotChem, Aladdin) at consistent 97–98% purity with batch QC, reducing single-supplier dependency for kilo-scale procurement .

Physicochemical Property Optimization: LogP Fine-Tuning in Lead Optimization Programs

When a lead optimization campaign requires increasing lipophilicity within the drug-like LogP range (1–4), 4-Bromo-3-(trifluoromethyl)benzaldehyde provides the highest LogP (3.28) among the 4-halo-3-(trifluoromethyl)benzaldehyde series, surpassing the 4-chloro analog (LogP 3.17) and substantially exceeding the 4-fluoro analog (LogP 2.71) and the non-CF3 analog 4-bromobenzaldehyde (LogP 2.26) . This incremental lipophilicity gain of +0.11 to +1.02 log units, combined with the synthetic versatility of the bromine cross-coupling handle and the metabolic stability conferred by the CF3 group, makes this compound a strategic choice for balancing potency, permeability, and metabolic stability in late-stage lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-(trifluoromethyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.